![molecular formula C15H10N2O4 B5568950 2-(4-methyl-3-nitrophenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5568950.png)
2-(4-methyl-3-nitrophenyl)-1H-isoindole-1,3(2H)-dione
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Description
Synthesis Analysis
The synthesis of isoindole-1,3-diones, including compounds similar to 2-(4-methyl-3-nitrophenyl)-1H-isoindole-1,3(2H)-dione, can be efficiently achieved through palladium-catalyzed aminocarbonylation of o-halobenzoates and primary amines. This method tolerates a variety of functional groups, providing a versatile approach to synthesizing a wide range of substituted isoindole-1,3-diones in good yields (Worlikar & Larock, 2008).
Molecular Structure Analysis
The molecular structure of isoindole-1,3-diones can be analyzed through various spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. For instance, the structural study of related compounds has been realized using single crystal X-ray diffraction, showing that these compounds crystallize in specific crystal systems and exhibit characteristic bond lengths and angles, which can be indicative of the presence of certain functional groups (Anouar et al., 2019).
Chemical Reactions and Properties
Isoindole-1,3-diones undergo various chemical reactions, including nucleophilic substitution and addition reactions, which allow for further functionalization of the molecule. These reactions can be influenced by the presence of substituents on the isoindole ring, such as nitro groups or alkyl groups, which can affect the reactivity and the outcome of the reactions.
Physical Properties Analysis
The physical properties of isoindole-1,3-diones, such as solubility, melting point, and thermal stability, can be significantly influenced by their molecular structure. For example, the photophysical behavior of certain isoindole-1,3-dione derivatives has been studied using UV-visible and fluorescence spectroscopy, revealing their fluorescent nature and sensitivity to solvent polarity (Deshmukh & Sekar, 2015).
Scientific Research Applications
Synthesis and Characterization
Research has developed efficient synthetic routes and characterization of compounds structurally related to "2-(4-methyl-3-nitrophenyl)-1H-isoindole-1,3(2H)-dione." Studies explore conventional and microwave-assisted reactions, palladium-catalyzed methodologies, and characterizations using NMR and crystallography to produce a range of isoindole-1,3-dione derivatives. These methodologies offer pathways to novel compounds with potential applications in material science and pharmacology (Sena et al., 2007); (Worlikar & Larock, 2008); (Dioukhane et al., 2021).
Material Science Applications
Research into the photophysical properties of isoindole-1,3-dione derivatives indicates their potential as fluorescent chemosensors and for studying solvatochromic behavior, showcasing applications in sensing technologies and materials chemistry. These studies focus on the intramolecular charge transfer (ICT) properties, fluorescence responsiveness, and computational analysis for understanding their behavior in various solvents, indicating the potential for developing new materials with specific optical properties (Subhasri & Anbuselvan, 2014); (Akshaya et al., 2016).
Biological Activities
Some derivatives of isoindole-1,3-dione have been explored for their biological activities, including tumor necrosis factor alpha (TNF-alpha) production-enhancing activity. These findings suggest potential therapeutic applications in modulating immune responses, highlighting the importance of structural modifications on biological activities and the potential for discovering new bioactive compounds (Shibata et al., 1996).
Electrocatalytic and Environmental Applications
Recent studies have also focused on the electrocatalytic properties of isoindole-1,3-dione derivatives for oxygen evolution reactions, indicating their utility in energy conversion and storage technologies. These findings suggest the potential of these compounds in developing new catalytic systems for environmental and energy applications (Kushwaha et al., 2020).
properties
IUPAC Name |
2-(4-methyl-3-nitrophenyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c1-9-6-7-10(8-13(9)17(20)21)16-14(18)11-4-2-3-5-12(11)15(16)19/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMXCUJFARKIHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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